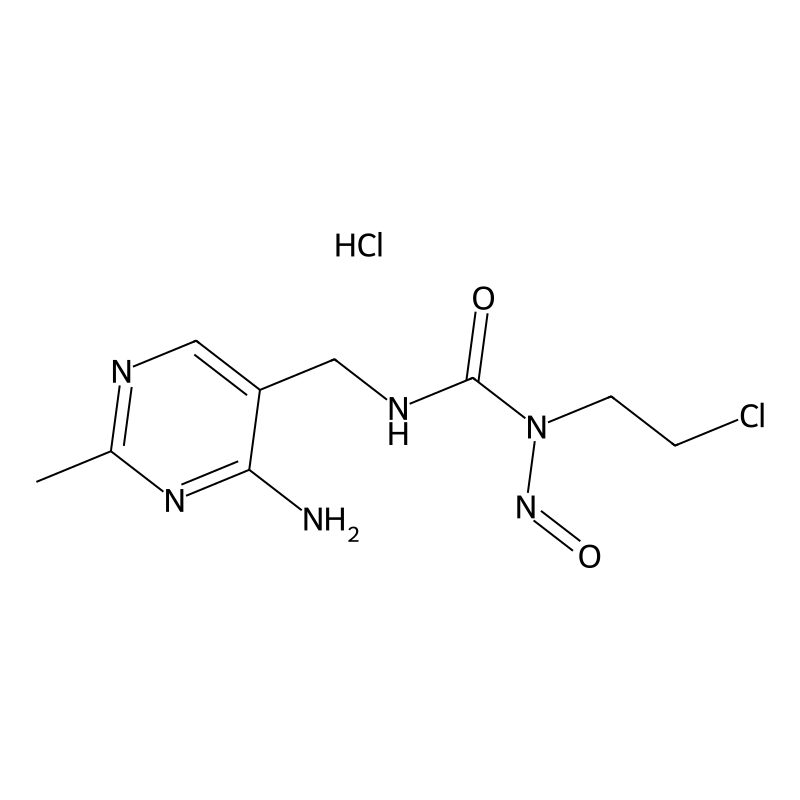

Nimustine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Comprehensive Technical Guide: Nimustine (ACNU) Mechanism of Action and Therapeutic Applications

Executive Summary

Nimustine hydrochloride (ACNU) represents a chloroethylnitrosourea compound with established alkylating activity against various malignancies, particularly central nervous system tumors. This whitepaper provides a comprehensive technical analysis of this compound's molecular mechanisms, experimental methodologies, and clinical applications tailored for researchers and drug development professionals. This compound exerts its cytotoxic effects primarily through DNA alkylation, specifically targeting the O-6 and N-7 positions of guanine residues, resulting in lethal cross-links that disrupt DNA replication and transcription. Recent advances in delivery strategies, particularly convection-enhanced delivery (CED), have revitalized interest in this compound for treating glioblastomas and other challenging CNS malignancies. This review synthesizes current understanding from foundational biochemistry through contemporary clinical applications, providing both quantitative data summaries and experimental protocols to support ongoing research and development efforts.

Chemical Properties and Pharmacokinetic Profile

This compound (1-(4-amino-2-methyl-5-pyrimidinyl)methyl-3-(2-chloroethyl)-3-nitrosourea hydrochloride) is a water-soluble nitrosourea compound characterized by high lipophilicity that enables exceptional blood-brain barrier penetration. This property distinguishes it from other nitrosourea agents and underpins its utility in neuro-oncology.

Solubility and formulation: Unlike carmustine (BCNU), which requires ethanol-based solvents associated with ocular toxicity, this compound's water solubility provides distinct clinical safety advantages for intracarotid administration [1]. This characteristic also makes it particularly suitable for convection-enhanced delivery applications where ethanol-free solutions are preferred for neurological applications.

Biodistribution and metabolism: Following systemic administration, this compound achieves cerebrospinal fluid concentrations representing 15-30% of plasma levels, facilitating therapeutic efficacy against CNS malignancies [2]. The compound undergoes spontaneous decomposition at physiological pH, generating reactive intermediates responsible for both therapeutic and toxic effects.

Table 1: Physicochemical and Pharmacokinetic Properties of this compound

| Property | Characteristics | Research Significance |

|---|---|---|

| Chemical Classification | Chloroethylnitrosourea compound | Prototypical bifunctional alkylating agent |

| Solubility | High water solubility | Suitable for CED without toxic solvents [1] |

| Blood-Brain Barrier Penetration | 15-30% of plasma levels in CSF | Effective against CNS malignancies [2] |

| Molecular Weight | 309.15 g/mol | Favorable for tissue distribution [3] |

| Reactive Intermediates | Diazonium ions and isocyanates | Alkylation and carbamoylation activities [4] |

Molecular Mechanism of Action

DNA Alkylation and Cross-linking

The primary mechanism of this compound's cytotoxicity involves alkylation of DNA bases, culminating in interstrand cross-links that disrupt DNA replication and transcription. The process involves several well-defined biochemical steps:

Decomposition and activation: At physiological pH, this compound undergoes spontaneous decomposition via hydroxyl ion abstraction, generating two primary reactive intermediates: an isocyanate compound and diazonium hydroxide [4] [2]. The latter further decomposes to form chloroethyldiazonium ions and ultimately reactive carbonium ions that mediate alkylation.

DNA guanine alkylation: The electrophilic carbonium ions preferentially attack the O-6 position of guanine residues, creating an initial monoalkylated adduct [4]. This intermediate undergoes intramolecular rearrangement, forming an ethylene bridge between the O-6 of guanine and the N-3 position of cytosine on the complementary DNA strand [4] [2]. These covalent cross-links prevent DNA strand separation during replication, causing replication fork arrest and ultimately triggering apoptotic pathways.

Additional molecular targets: Beyond O-6 guanine alkylation, this compound also modifies the N-7 position of deoxyguanylic acid and the N-3 position of deoxycytidylic acid, creating additional DNA-DNA and DNA-protein cross-links that compound cellular damage [2]. The isocyanate intermediates contribute to cytotoxicity through carbamoylation of proteins, inhibiting DNA polymerase and impairing repair of DNA strand breaks [4].

Figure 1: this compound DNA Alkylation and Apoptosis Signaling Pathway

Cellular Consequences and Signaling Pathways

The DNA damage inflicted by this compound triggers complex cellular responses that determine cell fate:

DNA damage response activation: this compound-induced cross-links initiate phosphorylation of H2A.X (γ-H2A.X), a marker of DNA double-strand breaks, and activate the mismatch repair (MMR) system [5]. Cells deficient in MMR components (MSH2, MSH6, MLH1) demonstrate reduced apoptosis following this compound treatment, highlighting the importance of functional DNA damage recognition [5].

MAPK signaling involvement: this compound activates JNK and p38K MAPK pathways but interestingly does not consistently activate ERK1/2 [6]. Pharmacological inhibition and siRNA knockdown studies demonstrate that JNK signaling is particularly critical for this compound-induced apoptosis, while p38K and ERK1/2 play more modest roles [6].

Transcriptional regulation and apoptosis: JNK activation leads to c-Jun phosphorylation, which upregulates pro-apoptotic factors including BIM [6]. This BCL-2 family protein promotes mitochondrial outer membrane permeabilization, triggering caspase-9 and caspase-3 activation, and culminating in apoptotic cell death [6] [5]. Conversely, the AP-1 component FRA1 appears to exert protective effects, with its silencing enhancing this compound-induced apoptosis [6].

Experimental Models and Methodologies

In Vitro Assessment Protocols

Standardized methodologies have been developed to evaluate this compound's efficacy and mechanisms in laboratory models:

Cell viability and proliferation assays: Researchers typically employ Cell Counting Kit-8 (CCK-8) or XTT reduction assays to quantify this compound's effects on cell viability [5]. These assays measure mitochondrial reductase activity as a proxy for viable cell number following 72-hour drug exposure, with IC₅₀ values typically ranging from 10-100 μM depending on cell type and MGMT status [5].

Cell death analysis: Apoptotic death is quantified through multiple complementary approaches, including propidium iodide (PI) staining for sub-G1 population analysis, annexin V staining for phosphatidylserine externalization, and caspase-3/7 activation assays [5]. Western blotting for PARP cleavage provides additional confirmation of apoptotic pathway activation [5].

DNA damage assessment: Immunoblotting for γ-H2A.X serves as a sensitive marker for DNA double-strand breaks following this compound exposure [5]. Additional DNA damage response markers include phosphorylation of ATM, ATR, and CHK1/2, which can be quantified through Western blot or immunofluorescence [6] [5].

Table 2: Experimental Models for this compound Research

| Model Type | Key Applications | Methodological Considerations |

|---|---|---|

| In Vitro Systems | ||

| L1210 murine leukemia cells | Resting cell population studies [7] | Nutrient-depleted medium for cell cycle synchronization |

| U87, U251, U343 GBM lines | TMZ resistance mechanisms [5] | Continuous TMZ exposure to derive resistant sublines |

| Primary glioma cultures | Patient-specific therapeutic responses | Limited replication capacity requires early passage use |

| In Vivo Systems | ||

| Rodent intracranial xenografts | Drug distribution and efficacy [3] | Stereotactic implantation for precise tumor location |

| 9L rat gliosarcoma model | CED parameters optimization [3] | Immunocompetent host for microenvironment studies |

| Non-human primates | CED safety and distribution [8] | Required for human translation of delivery parameters |

In Vivo Models and Convection-Enhanced Delivery

Advanced delivery approaches have been developed to optimize this compound's therapeutic potential:

Convection-Enhanced Delivery (CED) protocol: For preclinical CED studies, researchers typically use a reflux-free step-design infusion cannula connected to a micro-infusion pump (e.g., BeeHive system) [3]. This compound is dissolved in saline at 0.75-1 mg/mL concentration, with 14C-labeled ACNU (0.02 mg/animal in 20 μL) used for distribution studies [3]. Infusion rates of 0.1-0.3 μL/min are typically employed to maximize distribution while minimizing reflux [9] [8].

Drug distribution monitoring: Real-time monitoring of this compound distribution is achieved by co-infusing gadolinium-DOTA with the drug solution, allowing MR visualization of distribution volume [8]. Alternatively, mass spectrometry imaging (MSI) at 75 μm resolution provides detailed spatial distribution of the parent compound and metabolites in tissue sections [3].

Temozolomide-resistant models: To study this compound efficacy against resistant tumors, researchers establish TMZ-resistant sublines through continuous TMZ exposure (50-300 μM) for at least 12 months [5]. These models demonstrate that this compound retains efficacy against TMZ-resistant cells, with survival prolongation in mouse xenograft models [5].

Figure 2: Convection-Enhanced Delivery Experimental Workflow

Therapeutic Resistance and Clinical Limitations

Resistance Mechanisms

Several molecular pathways contribute to this compound resistance, mirroring mechanisms observed with other alkylating agents:

DNA repair pathways: O6-methylguanine-DNA methyltransferase (MGMT) represents the primary resistance mechanism, directly removing chloroethyl adducts from the O-6 position of guanine before they can form lethal cross-links [2]. Additionally, mismatch repair (MMR) deficiencies (particularly MSH6 and MLH1 downregulation) confer resistance by preventing recognition and processing of this compound-induced DNA damage [5].

Drug transport and metabolism: While this compound's spontaneous activation reduces classic enzymatic resistance mechanisms, cellular efflux transporters may limit intracellular accumulation. Additionally, enhanced glutathione-S-transferase activity may contribute to detoxification through conjugation with reactive intermediates.

Altered apoptosis signaling: Defects in mitochondrial apoptosis pathways, including imbalances in BCL-2 family proteins or caspase inhibition, can confer resistance despite successful DNA cross-link formation [6]. The balance between pro-apoptotic (c-Jun) and protective (FRA1) AP-1 components further modulates cellular sensitivity [6].

Toxicity Profile

The clinical application of this compound is limited by several dose-related toxicities:

Hematological toxicity: Delayed myelosuppression represents the dose-limiting toxicity, with nadirs for white blood cells (4-5 weeks) and platelets (5-6 weeks) after administration [2]. This prolonged suppression necessitates extended intervals between treatment cycles (typically 6 weeks) and careful monitoring of hematological parameters [2].

Neurotoxicity: While this compound exhibits low CNS toxicity with conventional intravenous administration, intra-arterial delivery increases risks of encephalopathy, seizures, focal weakness, and stroke-like symptoms [2]. Pathological examination reveals focal necrosis and mineralizing angiopathy, likely resulting from combined direct neurotoxicity and endothelial damage [2].

Ocular complications: Intra-arterial administration carries risk of retinal injury and optic neuropathy, though these are less frequent than with carmustine due to this compound's ethanol-free formulation [1]. Supraophthalmic delivery positioning and ocular compression devices can mitigate these risks [1].

Clinical Applications and Future Directions

Modern Delivery Approaches

Innovative administration strategies aim to maximize this compound's efficacy while minimizing systemic exposure:

Convection-enhanced delivery: Recent phase I/II trials demonstrate that CED of this compound (0.75 mg/mL in 7 mL volume) combined with systemic temozolomide is well-tolerated and shows promising efficacy against DIPG, achieving a 1-year survival rate of 60% compared to historical controls of <10% [9] [8]. Real-time monitoring with Gd-DOTA co-infusion allows for optimized distribution volumes and early detection of leakage into CSF spaces [8].

Combination therapy strategies: this compound demonstrates synergistic interactions with temozolomide both in vitro and in clinical settings [8] [5]. This combination leverages different alkylation patterns and DNA damage recognition pathways to overcome resistance mechanisms. Additionally, this compound's ability to inhibit TGF-β1 secretion and reduce Fas expression may modulate the tumor microenvironment to enhance immune cell infiltration [3].

Salvage therapy for resistant malignancies: this compound demonstrates significant activity against temozolomide-resistant glioblastoma models, with both lomustine and this compound achieving prolonged survival in mice bearing TMZ-resistant xenografts where temozolomide itself was ineffective [5]. This positions this compound as a valuable option for salvage therapy following temozolomide failure.

Table 3: Clinical Trial Data for this compound in Neuro-Oncology

| Trial Design | Patient Population | Key Outcomes | Reference |

|---|---|---|---|

| Phase II, multicenter | 20 pediatric DIPG patients | 1-year survival: 60%; Median survival: 15 months | [9] |

| Phase I, CED | 16 recurrent brainstem glioma patients | Recommended concentration: 0.75 mg/mL; Well-tolerated | [8] |

| Intra-arterial vs intravenous | 84 glioblastoma patients | Similar median survival (56 vs 59 weeks) | [2] |

| Preclinical CED study | Rat 9L intracranial model | Robust distribution; Delayed clearance at infusion site | [3] |

Future Research Directions

Several promising research avenues may enhance this compound's therapeutic potential:

Biomarker development: Further investigation of MGMT status, MMR proficiency, and AP-1 component expression as predictive biomarkers could improve patient selection [6] [2]. Additionally, molecular imaging approaches to visualize these factors in situ could guide therapy personalization.

Novel combination strategies: Research exploring this compound with PARP inhibitors (exploiting DNA damage response), immunomodulatory agents (building on observed immune cell infiltration), and targeted therapies may yield synergistic effects worthy of clinical development [3].

Delivery technology advancement: Refinements in CED catheter design, real-time monitoring techniques, and convection optimization algorithms may significantly improve drug distribution and therapeutic outcomes [9] [8]. Development of implantable slow-release systems analogous to Gliadel wafers could provide sustained local drug exposure.

Conclusion

This compound remains a valuable alkylating agent in the neuro-oncology arsenal, particularly with advanced delivery approaches like CED that maximize its therapeutic potential while mitigating systemic toxicity. Its well-characterized mechanism of DNA cross-linking and favorable CNS penetration provide a strong pharmacological foundation for continued clinical application. Ongoing research focusing on biomarker-directed therapy, novel combination approaches, and enhanced local delivery promises to expand this compound's utility against glioblastoma, DIPG, and other challenging CNS malignancies. For research purposes, the compound continues to serve as an important tool for understanding DNA damage response pathways and developing strategies to overcome therapeutic resistance in solid tumors.

References

- 1. This compound - an overview [sciencedirect.com]

- 2. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 3. Local Delivery of this compound Hydrochloride against Brain ... [jstage.jst.go.jp]

- 4. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 5. Lomustine and this compound exert efficient antitumor effects ... [pmc.ncbi.nlm.nih.gov]

- 6. Influence of MAPK-signaling on the temozolomide and ... [thieme-connect.com]

- 7. Effects of Treatment With this compound (ACNU), a Bifunctional ... [pubmed.ncbi.nlm.nih.gov]

- 8. Phase I trial of convection-enhanced delivery of this compound ... [pmc.ncbi.nlm.nih.gov]

- 9. A Multicenter Phase II Trial of this compound Hydrochloride ... [pmc.ncbi.nlm.nih.gov]

The Detailed Alkylation and Cross-Linking Mechanism

The process by which nimustine creates lethal DNA cross-links involves multiple steps and intermediates:

- Spontaneous Decomposition: Under physiological conditions, this compound decomposes to generate two highly reactive electrophilic intermediates: an isocyanate and a diazonium ion [1].

- Initial Alkylation: The reactive diazonium species alkylates the O6 position of a guanine base in DNA, forming O6-chloroethylguanine [1] [2].

- Cross-link Formation: This initial adduct is unstable and undergoes an intramolecular rearrangement, forming N1,O6-ethanoguanine. This intermediate then reacts with the N3 position of a cytosine base on the opposite DNA strand, creating a stable ethyl bridge between the two strands—the DNA interstrand cross-link (ICL) [1].

- Alternative Pathway: Intact this compound molecules can also directly alkylate DNA, leading to cross-links where one guanine is carbamoylated [1].

This mechanism of DNA ICL formation can be visualized in the following pathway:

Visualization of the key chemical steps in this compound-induced DNA cross-linking.

Resistance Mechanisms and Overcoming Strategies

A major challenge in this compound therapy is tumor resistance, primarily mediated by the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT) [2] [3].

- MGMT's Role: MGMT directly repairs the critical O6-alkylguanine lesion by transferring the alkyl group from the guanine to its own cysteine residue. This repair prevents the formation of the cross-link precursor, rendering this compound ineffective. After transferring the alkyl group, MGMT is ubiquitinated and degraded [1] [3].

- Overcoming Resistance with Lonidamine: Recent research (2024) shows that the energy blocker lonidamine (LND) can reverse this compound resistance through a multi-pronged "HMAGOMR" mechanism [2]:

- H: Moderately inhibits Hexokinase activity.

- M: Causes Mitochondrial dysfunction.

- A: Suppresses ATP-dependent drug efflux.

- G: Changes redox homeostasis to inhibit GSH-mediated drug inactivation.

- O: Increases intracellular Oxidative stress.

- M: Downregulates MGMT expression by inducing intracellular acidification.

- R: Partially inhibits energy-dependent DNA Repair.

The synergy between this compound and lonidamine, which targets tumor energy metabolism, can be summarized as follows:

Mechanisms through which lonidamine sensitizes resistant tumor cells to this compound.

Experimental Data and Protocols

For researchers, quantitative data and established experimental protocols are essential. The table below summarizes key findings from the search results:

| Cell Line/Model | Assay/Measurement | Key Findings/IC50 Values | Citation |

|---|---|---|---|

| Human Glioblastoma SF126 | Cell survival (IC50) | 480 μM (ACNU alone) | [2] |

| Human Glioblastoma SF763 | Cell survival (IC50) | 1445 μM (ACNU alone); Synergy with LND (Q = 0.98-1.44) | [2] |

| Human Glioblastoma U-87MG | Cell viability (MTT, 72 hrs) | IC50 = 0.72 μM | [4] |

| C3H/HeN mouse xenografts | Tumor growth inhibition | 15-30 mg/kg (IV, combined with radiotherapy) caused tumor growth inhibition, weight loss, and WBC depression. | [4] |

Detailed In Vitro Methodology (from [2]):

- Cell Culture: Use human glioblastoma cell lines (e.g., SF126, SF763).

- Drug Treatment:

- Prepare a stock solution of this compound hydrochloride (e.g., 10 mM in DMSO).

- Treat cells with varying concentrations of ACNU alone and in combination with a sensitizer like lonidamine (LND). A typical pretreatment with LND is for 24 hours.

- Cytotoxicity Assay:

- Cell Survival: Measure cell survival rate after drug exposure. Calculate IC25 and IC50 values.

- Colony Formation: Seed cells at low density after drug treatment, allow colonies to form for 1-2 weeks, then fix, stain, and count. Calculate colony formation rates.

- Apoptosis Assay:

- Use an Annexin V-FITC/PI apoptosis assay kit.

- Analyze cells via flow cytometry to distinguish between early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

- MGMT Expression Analysis:

- After drug treatment (e.g., LND-induced acidification), analyze MGMT protein levels using Western Blotting.

References

- 1. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 2. Energy Blocker Lonidamine Reverses this compound ... [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of DNA Alkylation Damage Repair - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 4. This compound hydrochloride (ACNU) | Apoptosis Inducer [medchemexpress.com]

nimustine blood-brain barrier permeability

Mechanism of BBB Permeability

Nimustine's ability to penetrate the BBB is a fundamental property of its chemical structure.

- Inherent Lipophilicity: this compound belongs to the class of chloroethyl nitrosoureas. Its molecular structure includes a 2-chloroethyl chain attached to the nitrosated nitrogen, which confers significant lipophilicity (fat-solubility) [1]. This property allows the drug to passively diffuse through the lipid bilayers of the brain's endothelial cells, which form the BBB [1].

- Solubility Profile: Notably, this compound is soluble in both water and methanol, indicating its dual affinity. This balance is crucial—it has enough water solubility for administration and distribution in the bloodstream, and sufficient lipid solubility to traverse the BBB [2].

Molecular Mechanism of Action and Resistance

The tables below summarize the drug's action mechanism and the key resistance pathways that limit its efficacy.

Table 1: Mechanism of Action of this compound

| Step | Process | Description |

|---|---|---|

| 1 | Spontaneous Decomposition | In aqueous solutions, this compound decomposes to generate two highly reactive electrophilic intermediates: an isocyanate and a chloroethyl diazonium ion [1]. |

| 2 | DNA Alkylation | The primary cytotoxic action is the alkylation of the O-6 position of guanine in DNA [3] [1]. |

| 3 | DNA Cross-linking | The initial O6-chloroethylguanine adduct undergoes intramolecular rearrangement, ultimately forming a lethal DNA interstrand cross-link (ICL) between guanine and cytosine on opposite DNA strands [3] [1]. These ICLs prevent DNA strand separation, blocking DNA replication and transcription, which leads to cell death [3]. |

Table 2: Key Resistance Mechanisms to this compound

| Mechanism | Description | Impact |

|---|---|---|

| MGMT Repair | The DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT) can transfer the alkyl group from the O-6 position of guanine to its own active site, thereby repairing the cross-link precursor and preventing the formation of lethal ICLs [3]. | Primary resistance mechanism; high MGMT expression is linked to treatment failure [3]. |

| Glutathione Detoxification | The glutathione (GSH)/glutathione-S-transferase (GST) system can quench the reactive electrophiles produced by this compound, leading to drug inactivation before it can reach its DNA target [3]. | Reduces the effective intracellular drug concentration [3]. |

| Drug Efflux | Multidrug resistance-associated proteins (e.g., p-glycoprotein) can actively export this compound out of the tumor cell, reducing intracellular accumulation [3]. | Decreases drug exposure and cytotoxicity [3]. |

The following diagram illustrates the mechanism of action and major resistance pathways of this compound.

Diagram of this compound's mechanism and resistance.

Strategies to Overcome Resistance and Enhance Efficacy

Recent research focuses on combining this compound with agents that target tumor metabolism to overcome resistance.

- Combination with Energy Blockers: Lonidamine (LND), an energy metabolism blocker, has shown promise as a chemosensitizer for this compound. It employs a multi-pronged "HMAGOMR" mechanism [3]:

- H: Moderately inhibits Hexokinase activity.

- M: Induces Mitochondrial dysfunction.

- A: Suppresses ATP-dependent drug efflux.

- G: Alters redox homeostasis to inhibit GSH-mediated drug inactivation.

- O: Increases intracellular oxidative stress.

- M: Downregulates MGMT expression by inducing intracellular acidification.

- R: Partially inhibits energy-dependent DNA repair.

- Efficacy in Resistant Models: In resistant SF763 mouse tumor xenografts, the combination of LND and ACNU significantly inhibited tumor growth with fewer side effects than ACNU alone [3]. This suggests that targeting energy metabolism is a viable strategy to reverse this compound resistance in glioblastoma [3].

Experimental Models for Assessing BBB Permeability

Research on this compound's BBB penetration and efficacy relies on specific experimental models.

Table 3: In Vitro and In Vivo Models in this compound Research

| Model Type | Specific System | Application in this compound Studies |

|---|---|---|

| In Vitro BBB Model | hCMEC/D3 cell line [4]. Human cerebral microvascular endothelial cells grown on collagen-coated transwell filters to form a monolayer. | Measures barrier integrity via Transendothelial Electrical Resistance (TEER) and permeability to fluorescent dextrans. Used to study how factors like glioblastoma stem cell secretomes modulate BBB permeability and potentially affect this compound delivery [4]. |

| In Vivo Efficacy Model | Mouse tumor xenografts [3] [5]. Human glioblastoma cells (e.g., SF763, U87MG) implanted subcutaneously or intracranially in immunodeficient mice. | Evaluates the antitumor activity and survival benefit of this compound, either alone or in combination with other drugs like lonidamine [3] or against temozolomide-resistant gliomas [5]. |

In Silico Prediction of BBB Permeability

The search for new brain-penetrant drugs is increasingly aided by computational models. While these are general tools not specific to this compound, they represent the cutting-edge in BBB permeability prediction.

- Traditional Methods: Early approaches used quantitative structure-activity relationship (QSAR) models based on physicochemical properties like lipophilicity (log P) and polar surface area [6].

- Advanced AI Models: Modern methods use Graph Neural Networks (GNNs) that represent molecules as graphs (atoms as nodes, bonds as edges). These models, such as the Geometric Multi-color Message Passing GNN (GMC-MPNN), incorporate 3D geometric information and long-range atomic interactions to more accurately predict BBB permeability, potentially outperforming traditional rules [6].

References

- 1. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 2. A Structural Insight into Major Groove Directed Binding of ... [pmc.ncbi.nlm.nih.gov]

- 3. Energy Blocker Lonidamine Reverses this compound ... [pmc.ncbi.nlm.nih.gov]

- 4. Modulation of the blood–brain barrier permeability by ... [nature.com]

- 5. Lomustine and this compound exert efficient antitumor effects ... [pmc.ncbi.nlm.nih.gov]

- 6. Geometric Multi-color Message Passing Graph Neural ... [arxiv.org]

Key Pharmacokinetic Parameters of Nimustine

The following table summarizes the quantitative pharmacokinetic data for nimustine from different experimental settings. A notable finding is its very short half-life in the cerebrospinal fluid (CSF) [1] [2].

| Parameter | Reported Value(s) | Experimental Context | Source |

|---|---|---|---|

| Half-life in CSF | 0.2 - 1.1 hours [2] | CSF perfusion chemotherapy in human patients | Morikawa et al. (1998) [2] |

| Half-life in Plasma | Up to 30% of ACNU crosses the BBB (as a percentage of administered dose) [3] | Intravenous administration in dogs | Yamazaki et al. (2014) [3] |

| Peak CSF Concentration Timing | ~40 minutes after start of a 1-hour perfusion [2] | CSF perfusion chemotherapy in human patients | Morikawa et al. (1998) [2] |

| Recommended Concentration for CED | 0.75 mg/mL (in a fixed 7 mL volume) [4] | Convection-Enhanced Delivery (CED) in a human Phase I trial | Saito et al. (2020) [4] |

| Maximum Tolerated Dose (MTD) in Dogs | 25 mg/m² (intravenous) [3] | Phase I dose-escalation study in tumor-bearing dogs | Yamazaki et al. (2014) [3] |

| Dose-Limiting Toxicity (DLT) | Neutropenia [3] | Phase I dose-escalation study in tumor-bearing dogs | Yamazaki et al. (2014) [3] |

Detailed Experimental Protocols

Here are the methodologies for two key local delivery techniques used in this compound pharmacokinetic studies.

Cerebrospinal Fluid (CSF) Perfusion Chemotherapy

This protocol is designed to achieve high drug concentrations in the CSF for treating disseminated brain tumors [1] [2].

- Drug Preparation: this compound is dissolved in artificial CSF. Doses used in studies include 5 mg in 20 mL and 5 mg in 100 mL of perfusate [1].

- Administration Setup: The solution is perfused into the cerebral ventricular system via an Ommaya reservoir placed in the lateral ventricle [1] [2].

- Drainage & Sampling: The CSF is continuously drained and collected from another Ommaya reservoir placed in the lumbar spinal canal or the temporal lobe subarachnoid space to allow for serial sampling [1] [2].

- Sample Analysis: this compound concentrations in the collected CSF samples are typically quantified using High-Performance Liquid Chromatography (HPLC) [1] [2].

Convection-Enhanced Delivery (CED)

CED is a localized technique that uses a pressure gradient to deliver drugs directly into brain tissue, bypassing the blood-brain barrier [4] [5]. The following workflow outlines a representative CED procedure from a clinical trial.

Workflow for CED of this compound in a clinical trial setting, based on Saito et al. (2020) [4].

- Preoperative Planning: Surgical trajectory is planned using specialized software (e.g., iPlan Flow) with integrated MRI, CT, and Diffusion Tensor Imaging (DTI) data. Key safety rules include maintaining a minimum distance of 10 mm from the catheter tip to CSF spaces to prevent leakage, and avoiding trajectories that cross critical white matter tracts identified by DTI [4].

- Catheter Implantation: Up to two reflux-free step-design infusion catheters are stereotactically implanted at the optimized coordinates [4] [5].

- Infusate Preparation: this compound is dissolved in saline. For real-time monitoring, the infusate is mixed with a gadolinium-based tracer (e.g., Gd-DOTA). The concentration used in the phase I trial was escalated from 0.25 mg/mL to a recommended 0.75 mg/mL [4].

- Infusion & Monitoring: The infusate is delivered using a micro-infusion pump over approximately 2.5 days. The distribution is monitored in real-time via intermittent MRI, allowing for adjustments in the infusion rate or volume if backflow or leakage into undesired areas is detected [4].

Research Implications and Pathways

The pharmacokinetic data highlights two critical areas for development:

- Overcoming Short Half-life: The very short half-life of this compound in the CSF strongly supports the use of localized delivery strategies like CED. These methods maintain a therapeutically effective concentration at the tumor site for a prolonged period (over 24 hours in rodent models) [5], which is difficult to achieve with systemic administration.

- Mechanism of Action and Immune Modulation: As a nitrosourea, this compound acts primarily as an alkylating agent, forming DNA interstrand cross-links that lead to cell death [6]. Recent evidence suggests local delivery may also modulate the tumor microenvironment by inhibiting TGF-β1 secretion and reducing Fas expression, thereby promoting the infiltration of CD4+/CD8+ lymphocytes into the tumor [5].

References

- 1. of Pharmacokinetics , cytosine arabinoside, and... This compound [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of this compound, methotrexate, and cytosine ... [link.springer.com]

- 3. Phase I Dose-Escalation Study of this compound in Tumor-Bearing ... [pmc.ncbi.nlm.nih.gov]

- 4. Phase I trial of convection-enhanced delivery of this compound ... [pmc.ncbi.nlm.nih.gov]

- 5. Local Delivery of this compound Hydrochloride against Brain ... [jstage.jst.go.jp]

- 6. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

Mechanism of Action: DNA Alkylation and Cross-Linking

Nimustine exerts its cytotoxic effects through a complex mechanism that leads to DNA damage, preventing cancer cells from replicating.

- Spontaneous Decomposition: Upon administration, this compound undergoes spontaneous decomposition in aqueous solution. This generates two highly reactive electrophilic intermediates [1]:

- An isocyanate

- A chloroethyldiazonium hydroxide species, which further forms a reactive diazonium ion [1].

- DNA Alkylation: The reactive diazonium ion is the primary alkylating species. It preferentially attacks the O⁶ position of guanine bases in the DNA major groove [2] [1].

- DNA Cross-Linking: The initial O⁶-alkylguanine adduct can undergo further intramolecular rearrangement. This leads to the formation of a cytotoxic interstrand cross-link between the guanine and a cytosine base on the opposite DNA strand. This cross-link is a key lethal event that disrupts DNA replication [1].

The following diagram illustrates the key steps in this compound's mechanism of action leading to DNA cross-linking.

Experimental Protocols for Studying this compound-DNA Interaction

Researchers use several biophysical techniques to study how this compound interacts with DNA, providing insights into its binding sites and the resulting structural changes.

| Technique | Key Experimental Parameters | Primary Application & Findings for this compound |

|---|---|---|

| ATR-FTIR Spectroscopy | DNA concentration: 42 mM (phosphate); Molar ratios (this compound/DNA): 1/60, 1/40, 1/20; Incubation: 2 hrs at room temp [2]. | Identified binding to guanine (C6=O6) and thymine (C4=O4) in the DNA major groove [2]. |

| Circular Dichroism (CD) Spectroscopy | DNA concentration: 2.5 mM; Molar ratios: 1/60 to 1/20; Wavelength range: 200-320 nm [2]. | Detected conformational change of DNA from native B-form towards C-form [2]. |

| Isothermal Titration Calorimetry (ITC) | DNA: 5×10⁻³ mM; this compound: 1.5 mM; 20 serial injections at 25°C [2]. | Determined reaction is entropy-driven and endothermic, suggesting hydrophobic interactions in the major groove pocket [2]. |

| Cell-Based Assays (in vitro) | Use of temozolomide-resistant (TMZ-R) GBM cell lines (e.g., U87, U251); Drug treatment for 72 hrs; Analysis of cell death and DNA damage markers (e.g., γ-H2A.X) [3]. | Demonstrated efficient antitumor effects on TMZ-resistant cells; showed upregulation of DNA double-strand break signaling [3]. |

Synthesis of Key Research Findings

- Overcoming Temozolomide (TMZ) Resistance: A 2021 study demonstrated that this compound and lomustine effectively induced growth arrest and apoptosis in GBM cell lines with acquired resistance to temozolomide, a standard first-line treatment. The study found that while TMZ's efficacy was significantly reduced, This compound's antitumor effects were maintained in these resistant cells, suggesting its value as a salvage therapy [3].

- Role of MGMT and Resistance: The DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT) is a key mechanism of resistance to this compound. MGMT repairs the initial O⁶-alkylguanine adduct, preventing cross-link formation [4]. Research shows that combining this compound with MGMT inactivators like O6-benzylguanine can sensitize resistant tumor cells [4].

- Other Resistance Mechanisms: Beyond MGMT, resistance can arise from reduced drug uptake and increased active efflux from cancer cells. Studies on resistant glioma sublines indicate that membrane-modifying agents like reserpine can help retain this compound in cells and overcome this efflux-based resistance [5].

Clinical and Therapeutic Context

- Primary Use: this compound is used for treating malignant gliomas (e.g., glioblastoma). It is often administered via slow intravenous injection at a dose of 2-3 mg/kg or 90-100 mg/m² every 6 weeks, depending on hematological recovery [6].

- Combination Therapy: It is frequently used in combination with other agents, such as teniposide, particularly as a second- or third-line treatment for recurrent glioblastoma [1] [7].

- Advantageous Properties: As a lipophilic molecule, this compound can effectively cross the blood-brain barrier, making it suitable for targeting central nervous system tumors [1].

- Next-Generation Development: Research continues into new nitrosourea compounds. Tinostamustine is an investigational, first-in-class drug that combines the alkylating function of a nitrosourea with pan-histone deacetylase (HDAC) inhibition. This dual mechanism may offer enhanced efficacy and is planned for evaluation in the adaptive GBM AGILE clinical trial platform for glioblastoma [8].

References

- 1. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 2. A Structural Insight into Major Groove Directed Binding of Nitrosourea... [pmc.ncbi.nlm.nih.gov]

- 3. Lomustine and this compound exert efficient antitumor effects ... [pmc.ncbi.nlm.nih.gov]

- 4. Differential Inactivation of O6-methylguanine-DNA ... [pubmed.ncbi.nlm.nih.gov]

- 5. The mechanism and overcoming of resistance in ACNU ... [pubmed.ncbi.nlm.nih.gov]

- 6. : Uses, Dosage, Side Effects and More | MIMS Indonesia this compound [mims.com]

- 7. sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical... [sciencedirect.com]

- 8. Investigational Drug Tinostamustine to be Included in GBM ... [purduepharma.com]

Nimustine: Stability and Molecular Mechanism

Nimustine (ACNU) is a chloroethyl nitrosourea derivative used as an alkylating anticancer drug, primarily for treating malignant gliomas [1] [2]. Its key characteristic is sufficient water solubility, which distinguishes it from some other nitrosoureas and makes it suitable for specific administration techniques like convection-enhanced delivery (CED) [3] [2].

The core instability of this compound stems from the nitrosourea group. This group labilizes the nitrogen-carbon bond, leading to spontaneous decomposition and complex degradation pathways [4].

The diagram below illustrates the established degradation pathway of this compound in an aqueous solution and its subsequent alkylation of DNA, which is responsible for its antitumor activity [1] [4].

This alkylation leads to the formation of cytotoxic DNA interstrand cross-links, which prevent DNA replication and ultimately cause cell death [4].

Spectroscopic and Thermodynamic Analysis

The molecular interaction between this compound and DNA has been studied using biophysical techniques, providing the following insights [1]:

| Analysis Method | Key Findings on this compound-DNA Interaction |

|---|---|

| ATR-FTIR Spectroscopy | Binding with nitrogenous bases in the DNA major groove, primarily with Guanine (C6=O6) and Thymine (C4=O4) [1]. |

| Circular Dichroism (CD) Spectroscopy | Perturbation of DNA's native B-conformation and partial transition into a C-form upon this compound binding [1]. |

| Isothermal Titration Calorimetry (ITC) | Interaction is entropy-driven and endothermic, suggesting hydrophobic interactions within the DNA major groove [1]. |

Research and Handling Implications

The decomposition mechanism has direct implications for this compound handling and formulation:

- Storage Considerations: this compound formulations must be protected from factors that accelerate decomposition, such as elevated temperatures and extreme pH conditions.

- Analytical Monitoring: Stability-indicating methods are necessary to monitor the formation of degradation products over time.

- Activity Correlation: The generation of the active diazonium ion is crucial for efficacy, but its inherent reactivity also dictates the drug's short half-life in solution.

References

- 1. A Structural Insight into Major Groove Directed Binding of ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound - an overview [sciencedirect.com]

- 3. A Multicenter Phase II Trial of this compound Hydrochloride ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

Molecular Mechanism of Action

Nimustine's anticancer activity begins with its spontaneous decomposition in the aqueous cellular environment to produce two highly reactive electrophilic intermediates [1]:

- An isocyanate: Primarily responsible for the carbamoylation of proteins, which can inhibit several DNA repair enzymes.

- A chloroethyl diazonium ion: The primary DNA-alkylating species that leads to cytotoxic DNA cross-links [1].

The key cytotoxic event is the formation of DNA interstrand cross-links (ICLs), which prevents DNA strand separation and halts replication [1] [2]. Spectroscopic studies confirm this compound binds specifically to guanine (O6) and thymine (O4) in the DNA major groove, causing a partial conformational shift in the DNA from the native B-form toward the C-form [3].

This massive DNA damage activates the DNA damage response (DDR) signaling pathway, initiating a complex cellular decision-making process that can lead to apoptosis [2].

Key Experimental Evidence & Protocols

Research on this compound's efficacy includes both in vitro and in vivo models, with recent clinical trials exploring novel delivery methods.

In Vitro Experimental Models

Established human glioblastoma (GBM) cell lines are used to study this compound's effects. The methodology typically involves:

- Cell Culture: Use human GBM cell lines like U87MG, U251MG, and LN-229, cultured in standard medium [4] [5].

- Drug Treatment: Treat cells with this compound at varying concentrations; studies often use 50-100 µM to model serum concentrations achievable in patients [5].

- Analysis of Effects:

- Cell Viability: Assessed by MTT or Cell Counting Kit-8 (CCK-8) assay 72 hours post-treatment [4] [2].

- Apoptosis Detection: Measured by flow cytometry using Annexin V/PI staining or by observing cleavage of caspases and PARP via western blotting [4] [5].

- DNA Damage Response: Monitored by western blotting for phosphorylation of histone H2AX (γH2AX), a marker of DNA double-strand breaks [5].

The diagram below illustrates the signaling pathway this compound triggers in glioma cells to induce apoptosis, as identified in these in vitro studies [5]:

This compound induces apoptosis via DNA damage-triggered JNK/c-Jun/BIM signaling.

In Vivo Experimental Models

- Animal Models: Female C3H/HeN mice implanted with solid FM3A tumors [2].

- Dosing Regimen: Intravenous administration of 15-30 mg/kg this compound, either once weekly for 4 doses or every two weeks for 2 doses [2].

- Efficacy Assessment: Primary outcome is inhibition of tumor growth. Toxicity is monitored via body weight loss and depression of white blood cell (WBC) count [2].

Clinical Trial: Convection-Enhanced Delivery (CED)

A recent Phase II trial investigated a novel local delivery method for this compound in pediatric Diffuse Intrinsic Pontine Glioma (DIPG) [6] [7]:

- Methodology: One month after radiotherapy, a CED catheter was placed via stereotactic surgery into the tumor site. A solution of This compound hydrochloride (0.75 mg/mL) was infused continuously over 2-3 days to a cumulative volume of 7 mL [6] [7].

- Key Findings: This approach achieved a 1-year survival rate of 60% and a median overall survival of 15 months, significantly higher than historical controls. The objective response rate (ORR) was 35% [6] [7].

Quantitative Activity Data

The table below summarizes inhibitory concentrations (IC50) of this compound against various human cancer cell lines from experimental models [2].

| Cell Line | Cell Type / Origin | Assay | IC50 / Cytotoxicity |

|---|---|---|---|

| U-87MG ATCC | Human Glioblastoma | MTT Assay (72 hours) | 0.84 µM [2] |

| SF-126 | Human Glioblastoma | CCK8 Assay (24 hours) | 320 µM [2] |

| SF-126 (AGT-deficient) | Human Glioblastoma (DNA repair deficient) | CCK8 Assay (24 hours) | 450 µM [2] |

Efficacy in Drug-Resistant Cancers

A significant application of this compound is in treating temozolomide-resistant glioblastoma (TMZ-R-GBM). One study established TMZ-resistant clones of human GBM cells and found that while TMZ's antitumor effect was significantly reduced, This compound and lomustine (CCNU) demonstrated efficient antitumor effects against these resistant cells, both in vitro and in vivo [4]. Systemic treatment with this compound in mouse models significantly prolonged survival after implantation of TMZ-resistant cells [4].

References

- 1. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 2. This compound | Anticancer Agent [medchemexpress.com]

- 3. A Structural Insight into Major Groove Directed Binding of ... [journals.plos.org]

- 4. Lomustine and this compound exert efficient antitumor effects ... [pmc.ncbi.nlm.nih.gov]

- 5. Apoptosis induced by temozolomide and this compound in ... [pmc.ncbi.nlm.nih.gov]

- 6. A Multicenter Phase II Trial of this compound Hydrochloride ... [pubmed.ncbi.nlm.nih.gov]

- 7. A Multicenter Phase II Trial of this compound Hydrochloride ... [pmc.ncbi.nlm.nih.gov]

Mechanism of Action and Signaling Pathways

Nimustine exerts its cytotoxic effect through a multi-step process that culminates in programmed cell death.

- DNA Alkylation and Crosslink Formation: As a chloroethylating nitrosourea, this compound adds alkyl groups to DNA, preferentially at the O-6 position of guanine [1]. This lesion undergoes intramolecular rearrangement, ultimately forming a cytotoxic DNA inter-strand crosslink (ICL), which prevents DNA strands from separating and halts replication [2] [3].

- Activation of DNA Damage and Apoptotic Signaling: The DNA damage inflicted by this compound activates complex cellular signaling networks.

- The formation of DNA double-strand breaks (DSBs) triggers the DNA Damage Response (DDR), marked by phosphorylation of histone H2AX (γH2AX) [1].

- This damage also activates the MAP kinase signaling cascade, specifically leading to the phosphorylation of JNK and its downstream target, the transcription factor c-Jun (a component of AP-1) [4] [5] [1].

- This JNK/c-Jun-mediated signaling pathway induces the expression of the critical pro-apoptotic BH3-only protein, BIM. The upregulation of BIM is a essential step in committing the cell to apoptosis following this compound treatment [5] [1].

The following diagram illustrates the key signaling pathways involved in this compound-induced apoptosis:

Experimental Data and Protocols

Research on this compound involves specific in vitro and in vivo models to elucidate its efficacy and mechanisms.

Quantitative Cytotoxicity Data

The table below summarizes cytotoxicity data (IC₅₀ values) of this compound against various glioma cell lines.

| Cell Line | Experimental Context | IC₅₀ Value | Citation |

|---|---|---|---|

| U-87MG (ATCC) | Cell viability after 72 hrs (MTT assay) | 0.72 μM | [4] |

| U-87MG (ATCC) | Cell viability after 72 hrs (MTT assay) | 0.84 μM | [6] |

| SF-126 | Cell survival after 24 hrs (CCK8 assay), low AGT | 320 μM | [6] |

| SF-126 | Cell survival after 24 hrs (CCK8 assay), AGT-deficient | 450 μM | [6] |

Key Experimental Methodologies

- Apoptosis Assay (Flow Cytometry): LN-229 glioma cells treated with 50 μM ACNU. At various time points (72-120 hours), cells are stained with Propidium Iodide (PI), and the sub-G1 fraction (indicative of apoptotic cells) is quantified using flow cytometry [6] [1].

- Western Blot Analysis: Protein extracts from LN-229 cells treated with 50 μM ACNU for 24-120 hours. Membranes are probed with antibodies against cleaved caspases (-3, -8, -9), BIM, and γH2AX to confirm activation of apoptotic and DNA damage pathways [4] [6] [1].

- siRNA Knockdown Experiments: LN-229 and U87MG cells are transfected with siRNA targeting JNK or c-Jun, or shRNA targeting BIM. Following knockdown, cells are treated with ACNU, and the reduction in apoptosis levels (compared to controls) is measured to confirm the functional role of these specific proteins in the drug's mechanism [5] [1].

Clinical Relevance and Advanced Applications

This compound has an important role in neuro-oncology, both in systemic use and in advanced local delivery techniques.

- Use in Glioblastoma and TMZ Resistance: this compound is used for recurrent malignant gliomas [2]. Studies show that both this compound (ACNU) and lomustine (CCNU) exert efficient antitumor effects on temozolomide (TMZ)-resistant glioblastoma (GBM) models, both in vitro and in vivo, suggesting their value in salvage therapy [7].

- Convection-Enhanced Delivery (CED): A Phase I trial demonstrated the safety and feasibility of delivering this compound directly into brainstem gliomas using CED. This technique bypasses the blood-brain barrier, allowing high local drug concentrations (a recommended concentration of 0.75 mg/mL in 7 mL infusion volume) with minimal systemic toxicity [8]. Basic research confirms that this compound has a robust distribution and delayed clearance in the brain when delivered via CED [9].

References

- 1. Apoptosis induced by temozolomide and this compound in ... [oncotarget.com]

- 2. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 3. What is this compound Hydrochloride used for? [synapse.patsnap.com]

- 4. This compound hydrochloride (ACNU) | Apoptosis Inducer | MedChemExpress [medchemexpress.com]

- 5. Apoptosis induced by temozolomide and this compound in ... [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | Anticancer Agent [medchemexpress.com]

- 7. Lomustine and this compound exert efficient antitumor effects ... [pmc.ncbi.nlm.nih.gov]

- 8. Phase I trial of convection-enhanced delivery of this compound ... [pmc.ncbi.nlm.nih.gov]

- 9. Local Delivery of this compound Hydrochloride against Brain ... [jstage.jst.go.jp]

Nimustine in Chemical Synthesis

Nimustine is utilized as a reagent in organic synthesis. One patent describes its use as an oxidizing agent in a key step for the synthesis of the anthelmintic compound Moxidectin [1].

The table below summarizes the oxidation step where this compound is employed:

| Reaction Objective | Reaction Type | Key Reagent | Reaction Conditions | Role of this compound |

|---|---|---|---|---|

| Oxidation of a hydroxy group at the C-29 position to a ketone, without oxidizing the C-13 and C-25 hydroxy groups [1] | Selective Oxidation | This compound (as an oxidant) [1] | Carried out in an organic solvent (e.g., dichloromethane, toluene) with a binding agent (e.g., triethylamine), typically at temperatures between -10°C to 30°C [1] | To selectively achieve the target oxidation, avoiding the side reactions and low yields associated with traditional methods like Swern oxidation [1] |

Biological Activity & Mechanism of Action

This compound hydrochloride (ACNU) is a nitrosourea alkylating agent with a well-established mechanism of action, primarily used in cancer research and treatment, especially for malignant brain tumors [2] [3] [4].

The following diagram illustrates the key cellular signaling pathways induced by this compound hydrochloride:

Supporting Experimental Data

The mechanisms shown in the pathway are supported by the following experimental findings:

- Cellular Effects: In human glioma cell lines (e.g., LN-229), treatment with 50 μM this compound for 72-120 hours induced apoptosis. Over 24-120 hours, it activated the DNA damage response and the MAPK signaling pathway [3] [5].

- In Vivo Efficacy: In C3H/HeN mouse models with solid FM3A tumors, intravenous administration of this compound hydrochloride (15-30 mg/kg) demonstrated a dose-dependent inhibition of tumor growth [3] [5].

Interpretation & Further Research

Based on the search results, the synthesis information for this compound appears to be part of proprietary pharmaceutical manufacturing processes, which are often not disclosed in the public domain. To proceed with your research, you could:

- Consult Specialized Databases: Use platforms like SciFinder or Reaxys, which are designed for deep chemical literature and patent searching and may contain more detailed synthetic procedures.

- Analyze from Structure: The chemical structure (SMILES:

Cl.CC1=NC=C(CNC(=O)N(CCCl)N=O)C(N)=N1) is available [6], which could be used as a starting point for retrosynthetic analysis [7] [6].

References

- 1. CN111825693B - Method for synthesizing moxidectin [patents.google.com]

- 2. This compound [en.wikipedia.org]

- 3. This compound hydrochloride (ACNU) | Apoptosis Inducer [medchemexpress.com]

- 4. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 5. Hydrochloride | CAS#:42471-28-3 | Chemsrc this compound [chemsrc.com]

- 6. This compound hydrochloride | DrugBank Online [go.drugbank.com]

- 7. This compound Hydrochloride - Drug Targets, Indications, Patents [synapse.patsnap.com]

Drug Profile & Mechanism of Action

Nimustine hydrochloride (ACNU) is a nitrosourea-based alkylating agent used as an antineoplastic drug [1] [2]. Its key characteristic is the ability to cross the blood-brain barrier, making it particularly relevant for treating central nervous system (CNS) tumors [1] [3].

The primary mechanism of action involves inducing DNA damage in cancer cells through two main pathways [4]:

- DNA interstrand crosslinks (ICLs): This prevents DNA strands from separating, critically inhibiting DNA replication and transcription.

- DNA double-strand breaks (DSBs): This severe form of DNA damage leads to cell cycle arrest and apoptosis.

The molecular mechanism begins with the spontaneous decomposition of the nitrosourea group, generating two key electrophiles [1] [2]:

- A chloroethyldiazonium hydroxide ion, which is responsible for DNA alkylation and cross-linking.

- An isocyanate group, which can carbamoylate proteins and inhibit DNA repair mechanisms.

The following diagram illustrates the signaling pathways triggered by this compound-induced DNA damage, leading to cancer cell death.

Figure 1: Signaling pathways of this compound-induced apoptosis in cancer cells. DNA damage triggers the MAPK/JNK pathway and caspase cascade, leading to cell death [5] [4].

Clinical Applications & Research Data

While this compound has been used systemically for various brain tumors and lymphomas, the most significant recent research involves its local delivery via Convection-Enhanced Delivery (CED) for treating Diffuse Intrinsic Pontine Glioma (DIPG), a lethal pediatric brain tumor [5] [6] [7].

The table below summarizes key quantitative data from recent clinical trials investigating CED of this compound.

| Trial Phase / Focus | Patient Population | Key Efficacy Findings | Dosage & Administration |

|---|

| Phase II [5] [7] | Children (3-21 yrs) with newly diagnosed DIPG (n=21) | 1-year survival rate: 60% Median Overall Survival: 15 months Objective Response Rate (CR+PR): 35% | Concentration: 0.75 mg/mL Volume: 7 mL (±0.3 mL) Infusion: Over 2-3 days via CED catheter, 1 month post-radiotherapy | | Phase I [6] | Patients (3-81 yrs) with recurrent brainstem gliomas (n=16) | Demonstrated antitumor activity and prolonged overall survival. Recommended concentration: 0.75 mg/mL | Concentration Escalation: 0.25, 0.5, and 0.75 mg/mL Volume: 7 mL via CED with real-time MRI monitoring |

Beyond DIPG, research confirms this compound's efficacy against temozolomide-resistant glioblastoma (TMZ-R-GBM), a common clinical challenge [8]. The following table compares its effects with other alkylating agents in this context.

| Drug | Mechanism | Efficacy in TMZ-R-GBM Models | Key Research Findings |

|---|---|---|---|

| This compound (ACNU) | Alkylating agent (nitrosourea); forms DNA cross-links [8] [4] | Effective [8] | Induces DNA damage and apoptosis in TMZ-resistant cells; significantly prolongs survival in mouse models [8]. |

| Lomustine (CCNU) | Alkylating agent (nitrosourea); forms DNA cross-links [1] [8] | Effective [8] | Demonstrates efficient antitumor effects on TMZ-R-cells, comparable to ACNU [8]. |

| Temozolomide (TMZ) | Alkylating agent (imidazotetrazine); primarily methylates DNA [8] | Ineffective [8] | Antitumor effects are significantly reduced in TMZ-R-cells due to altered DNA damage response [8]. |

Experimental Protocols & Workflows

For your experimental planning, here are detailed methodologies from key recent studies.

Convection-Enhanced Delivery (CED) Clinical Protocol

This workflow is based on the phase I and II trials for brainstem gliomas [5] [6].

a. Preoperative Planning:

- Imaging: Obtain high-resolution 3D T1-weighted (with contrast) and T2-weighted MRI, along with MR angiograms and computed tomography (CT) scans for stereotactic localization.

- Software Planning: Co-register all imaging datasets using specialized planning software (e.g., iPlan Flow, Brainlab). Segment the target tumor volume, vessels, functional areas, and cerebrospinal fluid (CSF) compartments.

- Trajectory Planning: Plan the catheter trajectory to avoid sulci and ventricles by at least 10 mm to prevent infusate leakage. Use Diffusion Tensor Imaging (DTI) to visualize white matter tracts and further optimize the path.

b. Catheter Insertion and Drug Infusion:

- Stereotactic Surgery: Insert one or two CED catheters under stereotactic guidance, positioning the tip within the target region.

- Real-Time Monitoring: Mix the ACNU solution with a contrast agent (e.g., Gadolinium-DOTA) for real-time visualization via MRI. Perform initial MRI to confirm catheter placement.

- Infusion Parameters:

c. Safety and Efficacy Assessment:

- Monitoring: Pause infusion periodically (e.g., 4 times total) for repeated MRI to monitor drug distribution and check for leakage [6].

- Concomitant Medication: Administer steroids and antibiotics throughout the infusion period [6].

- Endpoints: Assess overall survival, radiographic response (using RANO criteria), and monitor adverse events (using CTCAE criteria) [5].

The following diagram summarizes this complex clinical workflow.

Figure 2: Clinical workflow for CED of this compound in brainstem gliomas, covering preoperative planning to post-treatment assessment [5] [6].

In Vitro Protocol for Assessing Efficacy in TMZ-Resistant GBM

This protocol is derived from studies investigating this compound's effects on temozolomide-resistant glioblastoma cells [8].

Cell Line Preparation:

- Use established human GBM cell lines (e.g., U87MG, U251MG) and their corresponding TMZ-resistant clones (TMZ-R-cells). TMZ-R-cells are generated by continuous culture in TMZ (e.g., 50-300 μM) for over one year [8].

- Culture all cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a 5% CO2 atmosphere. Culture TMZ-R-cells without TMZ for one week prior to the assay to avoid acute effects [8].

Drug Treatment and Viability Assay:

- Seed cells in 96-well plates at a density of 2x10³ cells per well.

- After 24 hours, treat the cells with the experimental drugs: This compound (ACNU), Lomustine (CCNU), or Temozolomide (TMZ), dissolved in DMSO [8].

- Incubate for 72 hours post-treatment.

- Assess cell viability using a colorimetric assay like Cell Counting Kit-8 (CCK-8) or MTT assay, following the manufacturer's protocol [8].

Cell Death and Mechanism Analysis:

- Cell Death Assay: Determine the rate of dead cells using dye exclusion assays (e.g., Propidium iodide with Hoechst 33342) [8].

- Western Blot Analysis: Harvest cells 24-120 hours after treatment with 50 μM this compound. Analyze protein expression and cleavage to investigate mechanism, probing for markers like:

Future Research Directions

The this compound research landscape is evolving, with several key trends and opportunities:

- Combination Therapies: Research continues to explore this compound in combination with other agents, such as teniposide for recurrent glioblastoma or systemic temozolomide in CED protocols [1] [6].

- Novel Formulations: There is a growing emphasis on developing improved formulations, such as liposomal encapsulation, to enhance efficacy and reduce systemic toxicity [9].

- Salvage Therapy: Strong preclinical evidence supports the use of this compound (and lomustine) as a salvage treatment for temozolomide-resistant glioblastoma, addressing a major clinical hurdle [8].

References

- 1. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 2. This compound - an overview [sciencedirect.com]

- 3. What is this compound Hydrochloride used for? [synapse.patsnap.com]

- 4. This compound | Anticancer Agent [medchemexpress.com]

- 5. A Multicenter Phase II Trial of this compound Hydrochloride ... [pmc.ncbi.nlm.nih.gov]

- 6. Phase I trial of convection-enhanced delivery of this compound ... [pmc.ncbi.nlm.nih.gov]

- 7. A Multicenter Phase II Trial of this compound Hydrochloride ... [tohoku.elsevierpure.com]

- 8. Lomustine and this compound exert efficient antitumor effects ... [pmc.ncbi.nlm.nih.gov]

- 9. This compound Hydrochloride 2025-2033 Overview [archivemarketresearch.com]

Application Notes: Nimustine for In Vitro Glioblastoma Research

Nimustine is a chloroethylnitrosourea (CENU) alkylating agent that has shown effective antitumor activity, particularly in models of temozolomide-resistant glioblastoma (TMZ-R-GBM) [1] [2]. Its efficacy is attributed to the formation of cytotoxic DNA interstrand cross-links (ICLs), which trigger DNA damage response and apoptosis [3].

A primary mechanism of resistance to this compound is mediated by the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT). Strategies to overcome this include combining this compound with energy blockers like lonidamine (LND), which downregulates MGMT expression and enhances this compound's cytotoxicity [3].

Standard In Vitro Protocol for this compound on Glioblastoma Cells

Here is a consolidated cell culture protocol synthesized from multiple recent studies. You can adapt the drug concentration and exposure time based on your specific research goals.

Table 1: Cell Culture and Treatment Parameters

| Parameter | Specifications | Key Notes |

|---|---|---|

| Cell Lines | Human glioblastoma lines (e.g., U251MG, U87MG, SF763, SF126) | U251MG and SF763 are often used in resistance studies [3] [4]. |

| Culture Medium | DMEM or RPMI-1640, supplemented with 10% FBS [3] [4] | Maintain at 37°C in a humidified 5% CO₂ atmosphere [4]. |

| This compound Stock | Typically dissolved in DMSO [2] | Aliquot and store at -20°C or -80°C. |

| Working Concentrations | Varies by cell line and assay (see Table 2) | Determine the IC₅₀ for your specific cell line beforehand. |

| Exposure Time | 24-hour incubation common for initial treatment [3] | Longer-term effects are measured in subsequent assays. |

Procedure

- Cell Seeding: Seed cells into multi-well plates (e.g., 96-well for viability, 6-well for apoptosis/colony formation) at an appropriate density (e.g., 2-5 x 10³ cells/well for 96-well plates) and allow them to adhere for 24 hours [3] [2].

- Drug Administration: Prepare fresh serial dilutions of this compound in complete culture medium from the stock solution. Replace the medium in the wells with the drug-containing medium. Include a vehicle control (e.g., DMSO at the same concentration).

- Incubation: Incubate cells with this compound for the desired duration (e.g., 24 hours).

- Post-Treatment Analysis: After incubation, you can either:

- Assay immediately for acute responses like cell viability or apoptosis.

- Replace with fresh drug-free medium and continue incubation for several days for clonogenic survival assays.

Protocols for Key Downstream Assays

Cell Viability and Cytotoxicity (Cell Counting Kit-8 - CCK-8)

This method is ideal for generating dose-response curves and calculating IC₅₀ values.

- Steps: After this compound treatment, add CCK-8 reagent directly to the wells and incubate for 1-4 hours. Measure the absorbance at 450 nm using a microplate reader. The signal correlates with the number of viable cells [2].

- Example Data: The table below summarizes IC₅₀ values from two studies to illustrate cell line-dependent variability.

Table 2: Exemplary this compound Cytotoxicity Data from Recent Studies

| Cell Line | Reported IC₅₀ (μM) | Context / Notes | Source |

|---|---|---|---|

| SF126 | ~480 μM | Monotherapy in parental cell line. | [3] |

| SF763 | ~1445 μM | Monotherapy in parental cell line. | [3] |

| U251MG | 40 μg/mL (≈ 200 μM*) | Used in combination with an anti-TfR antibody. | [4] |

| U87MG | 60 μg/mL (≈ 300 μM*) | Used in combination with an anti-TfR antibody. | [4] |

Note: Conversion based on this compound molecular weight of ~309 g/mol.

Clonogenic (Colony Formation) Assay

This assay tests the long-term reproductive viability of cells after treatment.

- Steps: After this compound treatment, trypsinize and re-seed cells at a low density (e.g., 300-1000 cells per well in a 6-well plate) in drug-free medium. Allow colonies to form for 1-3 weeks, refreshing medium periodically. Fix colonies with methanol/acetic acid, stain with crystal violet, and count colonies containing >50 cells [3].

Apoptosis Analysis (Annexin V / Propidium Iodide Staining)

Quantify programmed cell death using flow cytometry.

- Steps: Harvest cells after treatment. Wash and resuspend them in a binding buffer. Stain with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15-20 minutes at room temperature in the dark. Analyze by flow cytometry within 1 hour. viable cells (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic/Necrotic (Annexin V+/PI+) [3] [4].

Advanced Application: Combination with Lonidamine to Overcome Resistance

The energy blocker lonidamine (LND) can be used as a chemosensitizer to reverse this compound resistance through a mechanism summarized as "HMAGOMR" [3]. The following diagram illustrates the workflow and multi-target mechanism of this combination strategy.

Protocol for LND and ACNU Combination:

- LND Pretreatment: Seed cells and allow to adhere. The next day, pretreat cells with LND (e.g., IC₂₅ values: 100 μM for SF126, 480 μM for SF763) for 24 hours [3].

- This compound Addition: After pretreatment, add this compound directly to the medium at the desired concentration without removing LND.

- Co-incubation: Continue the incubation with both drugs for the treatment period (e.g., another 24 hours).

- Analysis: Proceed with your chosen downstream assay (e.g., CCK-8, clonogenic, apoptosis).

Experimental Workflow Overview

The diagram below outlines the complete workflow for a standard this compound experiment, from cell culture to data analysis.

References

- 1. Lomustine and this compound exert efficient antitumor effects against... [pubmed.ncbi.nlm.nih.gov]

- 2. Lomustine and this compound exert efficient antitumor effects ... [pmc.ncbi.nlm.nih.gov]

- 3. Energy Blocker Lonidamine Reverses this compound ... [pmc.ncbi.nlm.nih.gov]

- 4. An anti-transferrin receptor antibody enhanced the growth ... [sciencedirect.com]

Introduction to Nimustine (ACNU) in Glioblastoma Research

References

- 1. Lomustine and this compound exert efficient antitumor effects against... [pmc.ncbi.nlm.nih.gov]

- 2. Local Delivery of this compound Hydrochloride against Brain ... [jstage.jst.go.jp]

- 3. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 4. Apoptosis induced by temozolomide and this compound in glioblastoma ... [oncotarget.com]

- 5. Apoptosis induced by temozolomide and this compound in ... [pubmed.ncbi.nlm.nih.gov]

Summary of Nimustine Combination Therapy Protocols

| Primary Indication | Combination Protocol (Acronym) | Dosing Regimen | Key Efficacy Outcomes | Common toxicities |

|---|

| Malignant Glioma (Newly Diagnosed) | Nimustine + Teniposide (VM26) [1] | ACNU: 90 mg/m², IV, Day 1 VM26: 60 mg/m², IV, Days 1-3 With involved-field radiotherapy Cycles every 6 weeks | Glioblastoma (GBM): Median OS 17.3 mos; 2-yr OS 25% Anaplastic Glioma: Median OS 60.0 mos; 2-yr OS 88% [1] | Hematologic toxicity (less prominent vs. ACNU+Ara-C) [1] | | Malignant Glioma (Newly Diagnosed) | this compound + Cytarabine (Ara-C) [1] | ACNU: 90 mg/m², IV, Day 1 Ara-C: 120 mg/m², IV, Days 1-3 With involved-field radiotherapy Cycles every 6 weeks | GBM: Median OS 15.7 mos; 2-yr OS 29% Anaplastic Glioma: Median OS 62.5 mos; 2-yr OS 72% [1] | Hematologic toxicity (more prominent vs. ACNU+VM26) [1] | | Malignant Glioma | this compound + Cisplatin + Etoposide (ACE Therapy) [2] [3] | ACNU: 80 mg/m², IV, Day 1 Cisplatin: 20 mg/m²/day, Days 1-5 Etoposide: 60 mg/m²/day, Days 1-5 Cycles every 4 weeks (max 3 cycles) | Median Time to Progression: 40 weeks Median Survival Time: 146 weeks Response Rate (CR+PR): 28.6% [2] [3] | Grade 3/4 Hematological: 39.3% Nausea: 60.7% Grade 3/4 Renal: Occasional [2] [3] | | Glioblastoma (GBM) | Radiotherapy + Local this compound + Oral Temozolomide ("Rendezvous Therapy") [4] | Local delivery of ACNU + Oral TMZ Compared to standard RT + TMZ | Median OS: 18.5 mos (vs. 16.0 mos in control) Median PFS: 8.8 mos (vs. 7.0 mos in control) [4] | Tolerable GI, liver, hematological toxicity. Grade 3/4 toxicity: 18.3% (vs. 22.2% in control) [4] | | Refractory Small Cell Lung Cancer (SCLC) | this compound + Paclitaxel [5] | ACNU: 50 mg/m², IV, Day 1 Paclitaxel: 160 mg/m², IV, Day 1 Cycles every 3-4 weeks | Overall Response Rate: 25% Median Survival Time: 6.9 months [5] | Grade 3/4 Leukopenia: 50% Grade 3/4 Thrombocytopenia: 33% [5] | | Canine CNS Lymphoma | this compound + Prednisolone [6] | ACNU: 25–30 mg/m², IV Every 3-4 weeks for 4 total doses Prednisolone: 2 mg/kg/day, then tapered | Two cases achieved long-term survival of >2583 days and 1218 days [6] | Inappetence, leukopenia, thrombocytopenia, elevated liver enzymes [6] |

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these clinical studies, here are the detailed methodologies.

ACE Therapy for Malignant Gliomas

This protocol is for patients with supratentorial malignant gliomas who have undergone prior surgery and radiation [2] [3].

- Patient Population: Adults with previously treated supratentorial malignant gliomas (e.g., glioblastoma, anaplastic astrocytoma).

- Drug Administration:

- This compound (ACNU): 80 mg/m², administered intravenously (IV) on Day 1 of the cycle.

- Cisplatin: 20 mg/m²/day, administered IV on Days 1 to 5.

- Etoposide: 60 mg/m²/day, administered IV on Days 1 to 5.

- Treatment Cycle: This regimen is repeated every 4 weeks. The referenced study administered up to 3 cycles.

- Supportive Care: Administer anti-emetic therapy (e.g., 5-HT3 antagonists) prophylactically due to the high rate of nausea and vomiting associated with this regimen.

- Monitoring:

- Hematological: Perform complete blood counts (CBC) weekly. Be prepared for dose modifications or delays for Grade 3/4 hematological toxicity.

- Renal: Monitor renal function (serum creatinine, BUN) before each cycle due to cisplatin's nephrotoxicity. Ensure adequate hydration before and after cisplatin administration.

ACNU + VM26 vs. ACNU + Ara-C with Radiotherapy for Malignant Glioma

This is a first-line treatment protocol for newly diagnosed malignant glioma (glioblastoma or anaplastic glioma) given in conjunction with radiotherapy [1].

- Patient Population: Adults with newly diagnosed malignant glioma and a Karnofsky Performance Score (KPS) > 60.

- Radiotherapy Regimen:

- Dose: 60 Gy total, delivered in 2 Gy fractions via involved-field radiotherapy.

- Concurrent Chemotherapy (Two Arms):

- Arm A: ACNU + VM26

- This compound (ACNU): 90 mg/m², IV, on Day 1.

- Teniposide (VM26): 60 mg/m², IV, on Days 1 to 3.

- Arm B: ACNU + Ara-C

- This compound (ACNU): 90 mg/m², IV, on Day 1.

- Cytarabine (Ara-C): 120 mg/m², IV, on Days 1 to 3.

- Arm A: ACNU + VM26

- Treatment Cycle: Chemotherapy cycles are repeated every 6 weeks, concurrently with and following radiotherapy.

- Monitoring:

- Hematological: CBC should be monitored closely. The ACNU + Ara-C arm is associated with more pronounced hematologic toxicity.

- Outcomes: Tumor response should be assessed by MRI using response assessment in neuro-oncology (RANO) criteria.

Experimental Workflow and Mechanism of Action

The following diagram illustrates the general workflow and primary mechanism of action for a this compound-based combination therapy, such as the ACE protocol.

Application Notes for Researchers

- Toxicity Management: Myelosuppression, particularly thrombocytopenia and leukopenia, is the most common dose-limiting toxicity of this compound [2] [5]. Protocols must include rigorous hematological monitoring and support. Nausea and vomiting are also frequent and require proactive management with anti-emetics [2] [3].

- Blood-Brain Barrier Penetration: this compound's significant advantage in treating central nervous system (CNS) malignancies is its ability to cross the blood-brain barrier, with studies indicating a penetration of up to 30% [6] [5]. This makes it a rational choice for primary and metastatic brain tumors.

- Combination Rationale: The synergy in combination therapies often arises from attacking cancer cells with multiple, non-overlapping mechanisms of action. For example, while this compound acts as an alkylating agent, drugs like etoposide (a topoisomerase II inhibitor) and cisplatin (a platinum-based DNA cross-linker) provide complementary cytotoxic effects [2] [3].

- Novel Administration Routes: Research into local delivery methods for this compound, such as in "rendezvous therapy," shows promise for enhancing efficacy while potentially mitigating systemic toxicity. This approach warrants further investigation in human trials [4].

References

- 1. Neuro-Oncology Working Group 01 trial of this compound plus ... [pubmed.ncbi.nlm.nih.gov]

- 2. A phase II study of this compound hydrochloride, cisplatin, and ... [pubmed.ncbi.nlm.nih.gov]

- 3. A Phase II Study of this compound Hydrochloride, Cisplatin, and ... [link.springer.com]

- 4. Enhanced antitumor effects of radiotherapy combined local this compound ... [pubmed.ncbi.nlm.nih.gov]

- 5. Phase II study of this compound hydrochloride (ACNU) plus ... [sciencedirect.com]

- 6. Successful Treatment of Central Nervous System ... [mdpi.com]

Comprehensive Application Notes and Protocols: Spectroscopic Analysis of Nimustine-DNA Interactions for Anticancer Drug Development

Introduction to Nimustine-DNA Interaction Studies

This compound (ACNU) is a chloroethyl nitrosourea derivative that serves as a critical alkylating antineoplastic agent used primarily for treating malignant gliomas and other cancers. Its ability to cross the blood-brain barrier makes it particularly valuable for neuro-oncology applications. The molecular mechanism of this compound's anticancer activity involves direct interaction with DNA, leading to disruption of replication and transcription processes ultimately triggering tumor cell death. Understanding the precise nature of this compound-DNA binding is therefore essential for optimizing its therapeutic efficacy and developing next-generation agents with improved specificity and reduced side effects.

Spectroscopic analysis of this compound-DNA interactions provides researchers with powerful tools to elucidate the binding specificity, structural modifications, and thermodynamic parameters that govern this molecular recognition process. The comprehensive protocol described in this application note integrates multiple spectroscopic techniques to deliver a multidimensional understanding of how this compound interacts with its DNA target at molecular resolution. This approach enables drug development professionals to establish structure-activity relationships that can guide rational drug design strategies for novel nitrosourea derivatives with enhanced therapeutic profiles.

Table 1: Key Spectroscopic Techniques for this compound-DNA Interaction Studies

| Technique | Key Information Obtained | Sample Requirements | Throughput |

|---|---|---|---|